molecular formula C10H14O2 B076397 1,5-Decalindione CAS No. 13913-82-1

1,5-Decalindione

Cat. No.: B076397
CAS No.: 13913-82-1
M. Wt: 166.22 g/mol
InChI Key: MKIFFVCLZZRCQL-UHFFFAOYSA-N
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Description

1,5-Decalindione is an organic compound with the molecular formula C10H14O2 It is a diketone, meaning it contains two ketone functional groups This compound is part of the decalins, which are bicyclic compounds consisting of two fused cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Decalindione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,5-decalinol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the oxidation process.

Another method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure of decalins. This reaction can be followed by oxidation to introduce the ketone functional groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Industrial methods often focus on optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,5-Decalindione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction of the ketone groups can yield the corresponding alcohols.

    Substitution: The ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Decalindione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and clinical trials for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1,5-Decalindione can be compared with other similar compounds, such as:

    1,4-Decalindione: Another diketone with ketone groups at different positions.

    1,2-Decalindione: A diketone with adjacent ketone groups.

    Decalin: The parent hydrocarbon without any functional groups.

Uniqueness

This compound is unique due to the specific positioning of its ketone groups, which can influence its reactivity and potential applications. The presence of two ketone groups at the 1 and 5 positions allows for specific chemical transformations that may not be possible with other decalindiones.

Properties

IUPAC Name

2,3,4,4a,6,7,8,8a-octahydronaphthalene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIFFVCLZZRCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCC2=O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301381
Record name 1,5-decalindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13913-82-1
Record name 13913-82-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-decalindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on investigating the chemical reactions between 1-Methyl-2-acetylcyclohexene and two decalin-based ketones: 1-Decalone and 1,5-Decalindione []. The authors aimed to explore the products formed through condensation reactions between these compounds. This type of reaction is important in organic chemistry for building complex molecules from simpler starting materials.

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